molecular formula C7H7IN2O2 B8731319 4-Iodo-2-methyl-3-nitrobenzenamine

4-Iodo-2-methyl-3-nitrobenzenamine

Cat. No.: B8731319
M. Wt: 278.05 g/mol
InChI Key: XGQQDTBAMLGWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-methyl-3-nitrobenzenamine (CAS 532934-93-3) is a halogenated aniline derivative of high value in organic synthesis and drug discovery. This compound features an amine group, a nitro group, and an iodine atom on a methyl-substituted benzene ring, making it a versatile multi-functional building block for constructing more complex molecular architectures . The iodine atom, activated by the presence of the electron-withdrawing nitro group at the ortho position, is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions . This allows researchers to efficiently create biaryl or carbon-heteroatom bonds, a key step in developing active pharmaceutical ingredients and advanced materials. With a molecular formula of C7H7IN2O2 and a molecular weight of 278.05 g/mol, it is typically supplied as a solid . This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling, as the material may be harmful if swallowed and cause skin or serious eye irritation .

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

4-iodo-2-methyl-3-nitroaniline

InChI

InChI=1S/C7H7IN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3

InChI Key

XGQQDTBAMLGWRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])I)N

Origin of Product

United States

Synthetic Methodologies for 4 Iodo 2 Methyl 3 Nitrobenzenamine and Its Precursors

Historical Development of Aromatic Iodination and Nitro-Group Introduction Strategies

The foundations for synthesizing complex aromatic molecules lie in the development of fundamental reactions for introducing key functional groups. Aromatic nitration and iodination have long and storied histories, evolving from harsh, classical methods to more refined and selective modern techniques.

Historically, the introduction of a nitro group onto an aromatic ring has been predominantly achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. sci-hub.seteachy.ai This method, while effective, often requires harsh conditions and can lead to issues with regioselectivity and side reactions, especially with sensitive substrates. scispace.comnih.gov The nitro group's strong electron-withdrawing nature has made aromatic nitro compounds crucial intermediates, serving as precursors to anilines through reduction and influencing the position of subsequent electrophilic substitutions. sci-hub.setaylorandfrancis.com

Aromatic iodination has presented more challenges than chlorination or bromination because iodine is the least reactive halogen. manac-inc.co.jp Early methods for direct iodination required the use of elemental iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). manac-inc.co.jp For deactivated aromatic rings, such as those bearing a nitro group, these reactions demand even stronger conditions. manac-inc.co.jpresearchgate.net A major breakthrough was the Sandmeyer reaction, a two-step process involving the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by an iodide ion. thieme-connect.deacs.org This indirect method provided a reliable pathway to aryl iodides that were otherwise difficult to access. thieme-connect.de Over the decades, research has focused on improving the safety, yield, and environmental footprint of these foundational reactions, leading to the development of milder reagents and catalytic systems. tpu.runih.gov

Table 1: Comparison of Historical and Modern Aromatic Functionalization Strategies
TransformationHistorical ApproachKey Features/DrawbacksModern Developments
Nitro-Group IntroductionMixed Acid (HNO₃/H₂SO₄)Effective but harsh; potential for over-nitration or side reactions. teachy.ainih.govMilder nitrating agents, improved control for complex molecules. nih.gov
Aromatic IodinationDirect Iodination (I₂ + Oxidant)Requires strong oxidizing agents, especially for deactivated rings. manac-inc.co.jpTransition metal-catalyzed C-H iodination, electrochemical methods. nih.govthieme-connect.com
Diazotization-Iodination (Sandmeyer)Versatile for introducing iodine at specific positions via an amine precursor; involves potentially unstable diazonium salts. thieme-connect.deacs.orgSafer diazotizing agents, one-pot procedures, use of polymer-supported reagents. tpu.ruresearchgate.netresearchgate.net

Direct Synthesis Routes for 4-Iodo-2-methyl-3-nitrobenzenamine

The direct synthesis of this compound would most logically start from the precursor 2-methyl-3-nitroaniline (B147196). The key challenge is the regioselective introduction of the iodine atom at the C4 position.

The regiochemical outcome of the electrophilic iodination of 2-methyl-3-nitroaniline is governed by the directing effects of the substituents present on the benzene (B151609) ring.

-NH₂ (Amino group): A powerful activating group and an ortho, para-director. masterorganicchemistry.com

-CH₃ (Methyl group): A weakly activating group and an ortho, para-director.

-NO₂ (Nitro group): A strong deactivating group and a meta-director. masterorganicchemistry.com

In the starting material, 2-methyl-3-nitroaniline, the positions available for substitution are C4, C5, and C6.

Position C4: This position is para to the strongly activating amino group and ortho to the deactivating nitro group.

Position C5: This position is meta to the amino group, para to the methyl group, and meta to the nitro group.

Position C6: This position is ortho to the amino group.

The directing effect of the amino group is dominant. Therefore, substitution is strongly favored at the positions ortho and para to it (C6 and C4). Between these two, the C4 position is sterically less hindered than the C6 position, which is flanked by the amino and methyl groups. Consequently, electrophilic iodination of 2-methyl-3-nitroaniline is expected to yield the desired 4-iodo product with high selectivity.

While direct iodination of 2-methyl-3-nitroaniline is not extensively documented, studies on analogous compounds support this predicted selectivity. For instance, the iodination of various substituted anilines often shows a strong preference for substitution at the position para to the amino group. nih.gov

Table 2: Predicted Regioselectivity of Iodination on 2-Methyl-3-nitroaniline
PositionInfluence of -NH₂ (at C1)Influence of -CH₃ (at C2)Influence of -NO₂ (at C3)Overall Likelihood
C4Para (Strongly Favored)Meta (Disfavored)Ortho (Weakly Favored)Most Favorable
C5Meta (Disfavored)Para (Favored)Meta (Favored)Less Favorable
C6Ortho (Strongly Favored)Ortho (Steric Hindrance)Para (Disfavored)Less Favorable (due to sterics)

The Sandmeyer reaction provides a powerful and general method for the synthesis of iodoarenes from their corresponding primary aromatic amines. thieme-connect.de The reaction proceeds in two stages:

Diazotization: The aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt. thieme-connect.de

Iodide Displacement: The resulting diazonium salt solution is then treated with an iodide source, most commonly potassium iodide (KI), to replace the diazonium group (-N₂⁺) with an iodine atom. thieme-connect.de

This methodology is not a direct route for converting 2-methyl-3-nitroaniline into the target compound, as it would replace the existing amino group. However, it is a crucial strategy for preparing iodinated precursors that might be used in a multi-step synthesis. For example, one could envision a synthetic pathway where an alternative aniline (B41778) is used to introduce the iodo group at the desired position, followed by subsequent reactions to install the nitro and amino functionalities.

Recent advancements in diazotization-iodination have focused on developing safer, more convenient, and environmentally benign procedures. These include the use of solid-supported reagents like silica (B1680970) sulfuric acid or cation-exchange resins, which can avoid the need for strong, corrosive acids and allow for reactions to be run under solvent-free or aqueous conditions. thieme-connect.deresearchgate.netresearchgate.net

Controlling the regioselectivity of substitution on anilines is a cornerstone of aromatic chemistry. When the desired product cannot be obtained by direct substitution, chemists employ various strategies.

Strategies for ortho-Substitution: While the amino group naturally directs incoming electrophiles to the ortho and para positions, the para position is often favored due to lower steric hindrance. masterorganicchemistry.com To favor ortho substitution, the para position can be blocked with a temporary group that can be removed later in the synthesis. Another advanced strategy is Directed ortho Metalation (DoM), where a directing group (often derived from the amine itself, such as a carbamate) complexes with an organometallic base to deprotonate the adjacent ortho position, which can then be quenched with an electrophile like iodine. nih.gov

Strategies for meta-Substitution: The amino group is a powerful activator and does not direct meta. To achieve substitution meta to an amino group, its electronic properties must be reversed. This is commonly done by performing the reaction in strong acid, which protonates the amine to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. chemistrysteps.comchemistrysteps.com An alternative is to introduce the amino group's precursor, a nitro group, which is a meta-director, perform the desired substitution, and then reduce the nitro group to an amine in a later step. chemistrysteps.com

For the synthesis of this compound, these strategies are less about altering the initial precursor and more about understanding why the direct iodination is so highly regioselective. The directing effects of the substituents are cooperative, with the powerful para-directing ability of the amine overwhelming the other influences to direct the iodine to the C4 position.

Advanced Synthetic Approaches to this compound

Modern organic synthesis has seen the emergence of powerful new methods, particularly those catalyzed by transition metals, which offer novel pathways to construct complex molecules with high efficiency and selectivity.

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing advanced routes for the synthesis of both aryl iodides and anilines. thieme-connect.compku.edu.cn

Synthesis of Aryl Iodides: Recent decades have witnessed the development of numerous transition-metal-catalyzed methods for preparing aryl iodides, which often offer milder conditions and broader functional group tolerance than classical methods. thieme-connect.comthieme-connect.com A particularly powerful strategy is direct C-H activation/iodination. This approach uses a transition metal catalyst (commonly based on palladium, rhodium, or copper) to selectively activate a C-H bond on the aromatic ring and replace it with an iodine atom from an iodine source. researchgate.netbath.ac.uk This method avoids the need for a pre-functionalized starting material (like a boronic acid or an amine for diazotization) and can directly iodinate the aromatic core. A potential advanced route to this compound could involve the palladium-catalyzed C-H iodination of 2-methyl-3-nitroaniline.

Table 3: Selected Transition Metal-Catalyzed Methods for Aryl Iodide Synthesis thieme-connect.comthieme-connect.com
MethodCatalyst FamilySubstrate TypeDescription
Halogen ExchangeCopper, NickelAryl Bromides/ChloridesReplaces a more available halogen (Br, Cl) with iodine.
Coupling with Boronic AcidsCopperArylboronic AcidsCopper-catalyzed iodination of arylboronic acids or esters.
C-H Activation/IodinationPalladiumArenesDirect, often regioselective, iodination of a C-H bond. bath.ac.uk
Rhodium, Ruthenium, CopperArenes (often with directing groups)Catalytic systems that enable direct functionalization of C-H bonds.

Synthesis of Anilines: Similarly, transition metal-catalyzed reactions are now standard for the synthesis of anilines. The Buchwald-Hartwig amination, for example, is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. pku.edu.cnacs.org This could be applied to the synthesis of this compound by, for instance, coupling ammonia (B1221849) or an ammonia equivalent with a suitably substituted aryl iodide precursor. Other metals, including copper, iron, and nickel, have also been used to catalyze the synthesis of substituted anilines. chemrevlett.comchemrevlett.comnih.gov This provides a complementary strategy where the C-I bond is formed first, followed by the catalytic construction of the C-N bond to complete the synthesis.

A Comprehensive Analysis of this compound: Synthesis and Derivatization Strategies

The chemical compound this compound is a significant molecule in organic synthesis, serving as a versatile precursor for a variety of more complex structures. This article delves into the synthetic methodologies for this compound and its derivatives, with a particular focus on modern synthetic strategies that enhance efficiency and selectivity.

2 Multi-Component and One-Pot Reactions in Derivative Synthesis

The synthesis of derivatives of this compound and related structures has been significantly advanced by the application of multi-component and one-pot reactions. These strategies are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials.

One notable example is the consecutive four-component synthesis of trisubstituted 3-iodoindoles. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov This one-pot process begins with an ortho-haloaniline, a terminal alkyne, N-iodosuccinimide, and an alkyl halide. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov The sequence is initiated by a copper-free alkynylation, followed by a base-catalyzed cyclization to form the indole (B1671886) ring, electrophilic iodination, and finally, trapping of the resulting indole anion with an alkyl halide. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov This method provides a direct and efficient route to a library of 19 different 3-iodoindoles with yields ranging from 11-69%. beilstein-journals.orgresearchgate.netbeilstein-journals.org

The synthesis of new derivatives of 3,4-dihydropyrimidinone and substituted imidazolin-2-ones has also been achieved through one-pot methodologies. umich.edu These reactions demonstrate the power of convergent synthesis pathways in creating complex heterocyclic structures.

Furthermore, a one-pot selective synthesis of 2-substituted C5-, C6-, and C7-nitro- or amino-indoles has been developed starting from 2-halonitroanilines. researchgate.net The selectivity of this tandem Sonogashira coupling/heteroannulation reaction is controlled by the choice of solvent. researchgate.net An interesting facet of this methodology is the unprecedented in situ selective reduction of one nitro group when starting with 2-bromo-4,6-dinitroaniline, leading to the formation of novel 7-amino-5-nitro-2-substituted indoles. researchgate.net

These examples underscore the strategic advantage of multi-component and one-pot reactions in the synthesis of complex derivatives, streamlining the synthetic process and allowing for the rapid exploration of chemical space.

3 Chemo-, Regio-, and Stereoselective Synthesis Considerations for Related Analogs

The synthesis of analogs related to this compound often requires careful control of chemo-, regio-, and stereoselectivity to achieve the desired molecular architecture.

Chemoselectivity is crucial when multiple reactive functional groups are present in a molecule. For instance, in the synthesis of chiral iodoaniline-lactate based catalysts, the protection of the amine functionality as a secondary sulfonamide is a key step. acs.org This protection reduces the nucleophilicity and basicity of the amine, allowing for subsequent selective reactions at other sites. acs.org Another example is the challenge encountered during the reduction of 2-iodo-1,3-dinitrobenzene, where attempts to reduce both nitro groups were unsuccessful, leading to partial reductions and deiodination. acs.org This highlights the need for carefully chosen reagents and conditions to achieve the desired chemoselective transformation.

Regioselectivity , the control of the position of chemical bond formation, is a recurring theme in the synthesis of substituted aromatic compounds. A practical method for the regioselective nitration of indoles has been developed using ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions. researchgate.netnih.govrsc.org This protocol utilizes trifluoroacetyl nitrate (B79036), generated in situ, as an electrophilic nitrating agent that selectively targets the 3-position of the indole ring. researchgate.netnih.govrsc.org Similarly, the synthesis of 4-nitropyrazolin-5-ones has been achieved with high regioselectivity at the 4-position using an Fe(NO3)3/NaNO2 system, even in the presence of sensitive N-phenyl and allyl substituents. researchgate.net

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is paramount in the synthesis of chiral molecules. The aza-Henry reaction, a key method for the stereocontrolled synthesis of vic-diamines, is a prime example. researchgate.net The development of chiral catalysts for this reaction has significantly expanded the range of accessible amine products, with a strong preference for the anti-diastereomer. researchgate.net Another illustration is the stereoselective dioxytosylation of styrene (B11656) derivatives using chiral iodine(III) reagents, which can achieve high enantiomeric excess. acs.org

These considerations are fundamental in designing synthetic routes that efficiently and selectively produce complex molecular targets with well-defined structures.

The synthesis of this compound and its precursors involves a variety of chemical transformations. A common precursor is 2-methyl-3-nitroaniline. orgsyn.org The synthesis of this starting material can be achieved through the nitration of o-toluidine. One method involves dissolving N-benzenesulfonyl-o-toluidine in chlorobenzene (B131634) and adding nitric acid to yield 5-nitro-N-benzenesulfonyl-o-toluidine, which is then hydrolyzed with sulfuric acid. chemicalbook.com

Another important precursor is 4-methyl-3-nitroaniline. nih.gov The iodination of such anilines is a key step. Various iodinating reagents and systems have been reported for the synthesis of related iodo-nitroanilines, including iodine/silver sulfate/ethanol (B145695), iodine monochloride/sodium acetate/acetic acid, and potassium iodide/hydrogen peroxide/acetic acid. google.com

The direct iodination of a substituted aniline to produce a related compound, 2-iodo-4-methyl-6-nitro-phenylamine, has been described. This synthesis involves dissolving 4-methyl-2-nitroaniline (B134579) in ethanol and treating it with silver nitrate and iodine.

The table below summarizes some of the key synthetic transformations and reagents used in the preparation of these compounds.

Starting Material Reagents Product Yield Reference
4-Methyl-2-nitroanilineEthanol, Silver nitrate, Iodine2-Iodo-4-methyl-6-nitro-phenylamine69%
o-NitranilineIodine, Hydrogen peroxide, Sulfuric acid4-Iodo-2-nitroaniline- google.com
2-Methyl-3-nitroanilineTriethyl orthoformate, p-toluenesulfonic acidEthyl N-(2-methyl-3-nitrophenyl)formimidate88% orgsyn.org

Spectroscopic and Analytical Characterization of 4 Iodo 2 Methyl 3 Nitrobenzenamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

¹H NMR spectroscopy of 4-Iodo-2-methyl-3-nitrobenzenamine reveals distinct signals corresponding to the protons in different chemical environments. The aromatic region of the spectrum is of particular interest, showing signals for the protons attached to the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the iodo, methyl, nitro, and amino substituents.

In a related compound, 2-methyl-3-nitroaniline (B147196), the aromatic protons appear as a multiplet between δ 7.07 and 6.88 ppm in DMSO-d₆. rsc.org The methyl group protons typically appear as a singlet in the aliphatic region of the spectrum, for instance, at δ 2.07 ppm for 2-methyl-3-nitroaniline in DMSO-d₆. rsc.org The protons of the amino group often appear as a broad singlet, with its chemical shift being solvent-dependent. For 2-methyl-3-nitroaniline, this signal is observed at δ 5.54 ppm in DMSO-d₆. rsc.org The presence of the iodine atom in this compound would further influence the chemical shifts of the adjacent aromatic protons.

Table 1: Representative ¹H NMR Data for Substituted Anilines

Compound Solvent Aromatic Protons (ppm) Amino Protons (ppm) Methyl Protons (ppm)
2-Methyl-3-nitroaniline rsc.org DMSO-d₆ 7.07 (t), 6.93 (d), 6.88 (d) 5.54 (s) 2.07 (s)
4-Methyl-3-nitroaniline rsc.org DMSO-d₆ 7.15 (d), 7.09 (d), 6.80 (dd) 5.55 (s) 2.31 (s)
2-Nitroaniline rsc.org CDCl₃ 8.12 (d), 7.36 (t), 6.81 (d), 6.70 (t) 5.98 (s) -
3-Nitroaniline rsc.org CDCl₃ 7.58 (dd), 7.49 (t), 7.27 (t), 6.95 (dd) 4.00 (s) -
4-Nitroaniline chemicalbook.com Acetone 8.02 (d), 6.76 (d) 5.97 (s) -

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets. Data is illustrative and specific values for this compound would require experimental determination.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Aromatic Ring and Substituent Carbons

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, indicating the positions of the various substituents on the benzene ring.

For the related compound 2-methyl-3-nitroaniline, the ¹³C NMR spectrum in DMSO-d₆ shows signals at δ 151.98, 149.07, 127.13, 117.89, 113.97, and 111.00 ppm for the aromatic carbons, and a signal at δ 12.88 ppm for the methyl carbon. rsc.org The carbon atom attached to the iodine in this compound is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine.

Table 2: Representative ¹³C NMR Data for Substituted Anilines

Compound Solvent Aromatic Carbon Signals (ppm) Methyl Carbon Signal (ppm)
2-Methyl-3-nitroaniline rsc.org DMSO-d₆ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00 12.88
4-Methyl-3-nitroaniline rsc.org DMSO-d₆ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21 18.78
3-Nitroaniline rsc.org CDCl₃ 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 -
4-Iodo-2-nitroaniline spectrabase.com DMSO-d₆ 148.9, 139.5, 127.9, 127.2, 115.9, 90.9 -

Note: Data is illustrative and specific values for this compound would require experimental determination.

Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques are employed. scispace.com Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. scispace.com HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons, which is crucial for confirming the substitution pattern on the aromatic ring. scispace.com These experiments provide a complete and detailed picture of the molecular structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: Characteristic Vibrations of Nitro and Amino Groups

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro (NO₂) and amino (NH₂) groups. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. scispace.com The N-H stretching vibrations of the primary amino group usually appear as two bands in the region of 3500-3300 cm⁻¹. researchgate.net Bending vibrations of the N-H bond are also observed at lower frequencies. For instance, in the related compound 4-iodoaniline, the N-H stretching vibrations are clearly identifiable in the 3500-3000 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Frequencies for Functional Groups in Related Compounds

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amino (N-H) Stretching 3500 - 3300
Nitro (N-O) Asymmetric Stretching 1560 - 1500
Nitro (N-O) Symmetric Stretching 1360 - 1290

Note: These are general ranges and the exact frequencies for this compound may vary.

Raman Spectroscopy: Analysis of Symmetric and Asymmetric Nitro Group Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric and asymmetric stretching vibrations of the nitro group are also active in the Raman spectrum and can be used for identification. dergipark.org.tr Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the IR spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. For example, in N-benzyl-2-methyl-4-nitroaniline, Raman spectroscopy has been used to study its polymorphic forms. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromatic System Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of conjugated systems, such as the aromatic ring in this compound. The absorption of UV-Vis radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic transitions.

In the case of this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the substituted benzene ring. The nitro group (-NO2) and the amino group (-NH2) are strong chromophores and auxochromes, respectively, and their interaction with the benzene ring significantly influences the absorption maxima (λmax).

For instance, p-nitroaniline shows absorption maxima at approximately 226.4 nm and 359.6 nm. usc.edu The introduction of a methyl group and an iodine atom to the nitroaniline scaffold, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system and the electronic effects of the substituents. The methyl group is a weak electron-donating group, while iodine can act as both an electron-withdrawing group (due to its electronegativity) and a π-donor (due to its lone pairs), and also introduces steric effects.

The expected UV-Vis absorption data, based on the analysis of similar structures, are summarized in the interactive table below.

Expected Transition Probable Wavelength Range (nm) Associated Chromophore/System
π → π*230 - 280Substituted Benzene Ring
Intramolecular Charge Transfer350 - 400Amino group to Nitro group

This data is inferred from the spectroscopic behavior of analogous nitroaniline compounds.

Mass Spectrometry (MS): Confirmation of Molecular Composition and Fragmentation Patterns

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C7H7IN2O2.

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M+), and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound. Due to the presence of iodine, a characteristic isotopic pattern is expected, as iodine is monoisotopic (127I).

Electron ionization (EI) would likely induce fragmentation of the molecular ion, providing structural information. The fragmentation pathways of nitroaromatic compounds are well-documented. Common fragmentation patterns for nitroanilines include the loss of the nitro group (NO2, 46 Da), followed by the loss of other small molecules such as HCN (27 Da) from the aromatic ring. nih.gov The presence of the iodine atom would also lead to characteristic fragments, including the iodine cation (I+, m/z 127) or fragments containing iodine.

An interactive table summarizing the expected key fragments in the mass spectrum of this compound is presented below.

Expected Fragment Ion Proposed m/z Value Likely Neutral Loss
[M]+277.96-
[M - NO2]+231.96NO2
[M - NO2 - CH3]+216.95NO2, CH3
[I]+126.90C7H7N2O2
[C6H4N]+90.03I, CH3, NO2

These m/z values are calculated based on the expected fragmentation of the target molecule and are subject to experimental verification.

Other Complementary Analytical Techniques for Purity and Identity Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. For this compound, ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the iodo, methyl, nitro, and amino substituents. Similarly, ¹³C NMR would reveal the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹, respectively), and C-H and C=C stretching of the aromatic ring.

Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound. acs.org By developing a suitable chromatographic method, the presence of any impurities, such as starting materials or side products, can be detected and quantified. researchgate.net The retention time of the main peak serves as a characteristic identifier under specific chromatographic conditions.

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages can be compared with the theoretical values calculated from the molecular formula (C7H7IN2O2) to confirm the elemental composition.

The collective data from these spectroscopic and analytical techniques provides a comprehensive and robust characterization of this compound, confirming its structure, identity, and purity.

Crystallographic Analysis and Solid State Architecture of 4 Iodo 2 Methyl 3 Nitrobenzenamine

Single Crystal X-ray Diffraction Studies of 4-Iodo-2-methyl-5-nitroaniline

The crystal structure of 4-iodo-2-methyl-5-nitroaniline has been meticulously determined through single-crystal X-ray diffraction analysis. researchgate.netnih.gov

Determination of Crystal System, Space Group, and Unit Cell Parameters

Data collected at a low temperature of 150 K show that 4-iodo-2-methyl-5-nitroaniline crystallizes in the monoclinic system. nih.gov The specific space group was determined to be P21/n , and the unit cell contains four molecules (Z = 4). nih.gov The detailed unit cell parameters are presented in the table below.

Crystal Data for 4-Iodo-2-methyl-5-nitroaniline
Crystal System Monoclinic
Space Group P21/n
a (Å) 13.5264 (7)
b (Å) 4.2773 (2)
c (Å) 16.3725 (8)
β (°) 109.835 (1)
Volume (ų) 891.06 (8)
Z 4
Temperature (K) 150
This data is sourced from a 2001 study by Garden et al. published in Acta Crystallographica Section C. nih.gov

Molecular Geometry and Conformation in the Crystalline State

Within the crystal, the benzene (B151609) ring of the 4-iodo-2-methyl-5-nitroaniline molecule is essentially planar. A significant conformational feature is the twisting of the nitro group out of this plane. nih.gov Evidence from the intramolecular distances suggests that the interaction between the iodine atom and the nitro group is repulsive. researchgate.netnih.gov

Anisotropic Thermal Parameters and Disorder Analysis (e.g., Nitro Group Disorder)

A key finding in the crystallographic analysis is the presence of disorder in the nitro group. researchgate.netnih.gov The oxygen atoms of this group are distributed over two distinct sites, indicating that the group does not occupy a single, fixed position within the crystal lattice. researchgate.netnih.gov This phenomenon is modeled using anisotropic displacement parameters, which account for the thermal vibrations and positional disorder of the atoms.

Intermolecular Interactions Governing Crystal Packing

The arrangement of molecules in the crystal of 4-iodo-2-methyl-5-nitroaniline is primarily dictated by weaker van der Waals forces, with a notable lack of the strong, directional interactions often seen in similar structures. researchgate.netnih.gov

Characterization of Classical Hydrogen Bonding Networks (N—H···O, N—H···N, C—H···O)

Despite having both a hydrogen bond donor (the amino group) and an acceptor (the nitro group), the crystal structure of 4-iodo-2-methyl-5-nitroaniline is characterized by the absence of strong intermolecular hydrogen bonds. researchgate.netnih.gov This is an interesting observation, as such groups would typically be expected to participate in significant hydrogen bonding networks to stabilize the crystal packing.

Analysis of Halogen Bonding Interactions (I···N and I···O Interactions)

In addition to the lack of strong hydrogen bonding, the crystal structure also shows no evidence of significant intermolecular halogen bonding. researchgate.netnih.gov Specifically, there are no noteworthy I···N or I···O interactions that would link adjacent molecules. researchgate.netnih.gov The packing arrangement does not position the iodine atom of one molecule in close proximity to the nitro group of another. nih.gov

Investigation of Aromatic π–π Stacking Interactions

Aromatic π–π stacking interactions are a significant cohesive force in the crystal packing of many nitroaromatic compounds. These interactions involve the overlap of π-orbitals between adjacent aromatic rings and contribute to the stabilization of the crystal lattice.

In the broader family of iodo-nitroanilines, the presence and nature of π–π stacking are highly dependent on the specific substitution pattern. For instance, in one of the polymorphic forms of 2-iodo-4-nitroaniline (B1222051), aromatic π–π stacking interactions are responsible for linking molecular sheets together. researchgate.net Similarly, studies on various isomeric nitrobenzylidene-iodoanilines demonstrate that π–π stacking can work in concert with other interactions, such as C-H···O hydrogen bonds, to build complex three-dimensional structures. nih.gov

Contribution of Weak Non-Covalent Interactions to Supramolecular Assembly

The assembly of molecules in the solid state is governed by a delicate balance of various weak non-covalent interactions. In iodo-nitroanilines, this typically includes hydrogen bonds, halogen bonds (specifically iodo···nitro interactions), and van der Waals forces.

The crystal structure of 4-iodo-2-methyl-5-nitroaniline is particularly instructive. In a surprising discovery, it was found that the molecule exhibits neither strong N-H···O hydrogen bonds nor significant intermolecular iodo···nitro interactions. researchgate.net The nitro group is substantially twisted out of the plane of the benzene ring, which suggests a repulsive intramolecular interaction between the iodine atom and the nitro group. The lack of these otherwise common and structure-directing interactions results in a crystal packing where the molecules are described as "essentially isolated," a significant deviation from the structures of other nitroanilines. researchgate.net

This contrasts sharply with other related compounds. For example, the polymorphs of 2-iodo-4-nitroaniline are heavily influenced by an interplay of N-H···O hydrogen bonds and I···nitro interactions, which, along with π-stacking, define the supramolecular structure. researchgate.netresearchgate.net This highlights the competitive and cooperative nature of these weak forces in determining the final solid-state assembly.

Supramolecular Chemistry and Crystal Engineering Principles

Supramolecular chemistry and crystal engineering leverage weak, non-covalent interactions to design and construct novel solid-state architectures with desired properties. Halogenated nitroanilines are excellent models for studying these principles due to the presence of multiple functional groups capable of acting as hydrogen bond donors (amine group), hydrogen bond acceptors (nitro group), and halogen bond donors (iodine atom). researchgate.netrsc.org

The predictability of crystal packing based on these interactions is a central goal of crystal engineering. The iodine atom, with its anisotropic distribution of electron density (a positive region known as the σ-hole), can form attractive interactions with nucleophiles like the oxygen atoms of a nitro group. researchgate.net These iodo···nitro interactions have been successfully employed as a tool in controlling the structural organization of supramolecular materials. researchgate.neteurekalert.org

Role of Specific Intermolecular Forces in Directing Crystal Growth and Morphology

The specific types and hierarchy of intermolecular forces play a dominant role in directing how crystals grow and what final shape (morphology) they adopt. In the context of iodo-nitroanilines, the N-H···O hydrogen bond is often a primary and robust interaction that forms chains or dimers.

In the triclinic polymorph of 2-iodo-4-nitroaniline, for example, molecules are first linked by pairs of N—H⋯O hydrogen bonds to form distinct chains. These chains are then further organized into sheets through iodo···nitro interactions. researchgate.net This hierarchical assembly demonstrates how different forces can operate at different stages to build the structure dimensionally. The selective growth of a less stable polymorph of this same compound on a specially prepared surface further illustrates that the balance of forces at the crystal-surface interface can be manipulated to control crystal formation. nih.gov

Polymorphism and Co-crystallization Studies of Related Iodo-nitroanilines

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical phenomenon in materials and pharmaceutical science. It arises from different arrangements of molecules in the crystal lattice, often due to a subtle balance of intermolecular forces. Iodo-nitroanilines have proven to be a rich field for studying this phenomenon.

A notable example is 2-iodo-4-nitroaniline, for which three distinct polymorphs—triclinic, orthorhombic, and monoclinic—have been fully characterized. researchgate.netacs.org The existence of these different forms, which can interconvert under certain conditions (e.g., solvent-mediated transformation), showcases the sensitivity of the crystal structure to crystallization conditions.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components, is another key strategy in crystal engineering. Studies have been performed on co-crystals of caffeine (B1668208) with various halogenated nitroanilines, including 4-iodo-3-nitroaniline (B23111) and 2-iodo-4-nitroaniline. rsc.org These studies reveal how the introduction of a co-former (caffeine) can create new hydrogen bonding patterns and lead to a range of structures, from flat layers to complex 3D interlocked networks, thereby modifying the material's physical properties. rsc.org

Computational Chemistry and Theoretical Investigations of 4 Iodo 2 Methyl 3 Nitrobenzenamine

Density Functional Theory (DFT) Calculations and Molecular Modeling

Prediction of Non-Linear Optical (NLO) Properties in Nitroaromatic Systems

Nitroaromatic compounds, particularly those with both electron-donating and electron-accepting groups, are of significant interest for their potential non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics. The NLO response in organic molecules, such as substituted anilines, is often associated with their 'push-pull' electronic structure, which facilitates intramolecular charge transfer (ICT). bohrium.com

In 4-Iodo-2-methyl-3-nitrobenzenamine, the amino (-NH2) group acts as an electron donor (push) and the nitro (-NO2) group serves as a strong electron acceptor (pull). The methyl (-CH3) group is a weak electron donor, and the iodine (-I) atom can act as a weak electron-withdrawing group through induction, while also contributing to the molecule's polarizability. The interplay of these substituents on the benzene (B151609) ring is expected to result in a significant molecular dipole moment and hyperpolarizability, which are key indicators of NLO activity.

Theoretical studies on similar molecules, like other substituted anilines and N,N-dimethylanilines, have been performed using methods such as second-order Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT). bohrium.commq.edu.au These studies investigate how modifications in donor and acceptor strength, as well as the substitution pattern, affect the NLO properties. For instance, research has shown that the first-order hyperpolarizability (a measure of the NLO response) can be enhanced by strong donor and acceptor groups. mq.edu.au

To illustrate the type of data generated in such studies, the following table presents calculated NLO properties for the well-studied para-nitroaniline (pNA), a molecule with a similar push-pull system. These calculations are often performed in various solvents to model real-world conditions, using methods like the polarizable continuum model (PCM). bohrium.com

Table 1: Illustrative NLO Properties of para-Nitroaniline in Different Solvents (Note: This data is for para-nitroaniline and is presented for illustrative purposes only, as specific data for this compound is not available.)

SolventDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
Gas Phase6.2585.34872
Cyclohexane7.4289.86890
Dioxane7.5190.27085
Chloroform8.3593.38988
Acetone8.8995.110433

Data adapted from theoretical studies on para-nitroaniline.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations are invaluable for determining various descriptors that shed light on the reactivity and kinetic stability of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational Assessment of Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be estimated using the energies of the HOMO and LUMO, respectively, based on Koopmans' theorem.

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (IP ≈ -EHOMO). A lower IP suggests the molecule is more easily oxidized.

Electron Affinity (EA): The energy released when a molecule accepts an electron. It is approximated by the negative of the LUMO energy (EA ≈ -ELUMO). A higher EA indicates a greater propensity to accept an electron.

For this compound, the electron-donating amino and methyl groups would raise the HOMO energy, leading to a relatively low ionization potential. Conversely, the strongly electron-withdrawing nitro group would lower the LUMO energy, resulting in a significant electron affinity. The presence of iodine would also influence these values.

Global Reactivity Descriptors (e.g., Electrophilicity, Hardness, Softness)

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is the average of the ionization potential and electron affinity: χ = (IP + EA) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is half the difference between the ionization potential and electron affinity: η = (IP - EA) / 2. A larger HOMO-LUMO gap corresponds to a harder molecule, implying lower reactivity and higher kinetic stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). The presence of the nitro group in this compound is expected to result in a significant electrophilicity index.

Table 2: Illustrative Quantum Chemical Descriptors for a Generic Nitroaniline (Note: These are representative values and not specific to this compound.)

DescriptorFormulaExpected Trend for this compound
Ionization Potential (IP)IP ≈ -EHOMORelatively Low
Electron Affinity (EA)EA ≈ -ELUMORelatively High
Electronegativity (χ)χ = (IP + EA) / 2Moderate to High
Chemical Hardness (η)η = (IP - EA) / 2Moderate
Chemical Softness (S)S = 1 / ηModerate
Electrophilicity Index (ω)ω = χ² / (2η)High

Addressing Discrepancies Between Theoretical Predictions and Experimental Observations

While computational models are powerful, discrepancies between theoretical predictions and experimental results can arise. For NLO properties, solvent effects can be a major factor. While models like the PCM can account for bulk solvent effects, specific solute-solvent interactions, such as hydrogen bonding, may require more sophisticated models. bohrium.com

For reactivity indices, the approximations used (e.g., Koopmans' theorem) can introduce inaccuracies. Furthermore, experimental conditions such as temperature, pressure, and the presence of catalysts are often not fully captured in standard computational models. For iodinated compounds, relativistic effects can also become important and may need to be considered for high accuracy. bohrium.comrsc.org

Advanced Computational Techniques: Molecular Dynamics and Statistical Mechanical Studies

To gain a more detailed understanding of the behavior of molecules like this compound in a condensed phase, advanced computational techniques are employed.

Molecular Dynamics (MD) simulations can model the time-dependent behavior of a molecular system. An MD simulation would involve placing the this compound molecule in a simulation box with solvent molecules (e.g., water) and allowing the system to evolve over time according to the laws of classical mechanics. This approach can provide insights into:

Solvation structure and dynamics.

The formation and lifetime of intermolecular hydrogen bonds.

Conformational changes of the molecule.

MD simulations have been successfully used to study the solvation of related molecules like para-nitroaniline and its effect on NLO properties. acs.org

Statistical mechanical studies , often coupled with quantum mechanics (QM/MM methods) or MD simulations, can be used to calculate thermodynamic properties such as free energies, enthalpies, and entropies of reaction or conformational changes. These methods bridge the gap between the microscopic properties of a single molecule and the macroscopic properties of a bulk sample.

Chemical Reactivity and Transformation Studies of 4 Iodo 2 Methyl 3 Nitrobenzenamine

Reactivity of the Aromatic Amino Group

The amino group in 4-iodo-2-methyl-3-nitrobenzenamine is a key functional group that significantly influences the molecule's reactivity. Its electron-donating nature activates the aromatic ring, making it more susceptible to certain reactions, while also providing a site for direct chemical transformations.

Electrophilic Aromatic Substitution Patterns Directed by Amino and Nitro Groups

In electrophilic aromatic substitution reactions, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. The directing effects of the groups on this compound are a combination of their individual electronic properties.

The amino (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. masterorganicchemistry.com This increases the nucleophilicity of the ring, making it more reactive towards electrophiles. libretexts.org The methyl (-CH₃) group is also an activating, ortho, para-directing group, albeit weaker than the amino group. Conversely, the nitro (-NO₂) group is a strong deactivating group and a meta-director because it withdraws electron density from the ring. libretexts.org The iodo (-I) group is a deactivating group but directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the positions ortho and para to the strongly activating amino group are positions 3, 5, and 1. Position 3 is already occupied by the nitro group, and position 1 by the iodo group. Therefore, the primary site for electrophilic attack would be position 5, which is para to the amino group and also ortho to the methyl group. The directing effects of the substituents are summarized in the table below.

SubstituentPositionTypeDirecting Effect
-NH₂1Activatingortho, para
-CH₃2Activatingortho, para
-NO₂3Deactivatingmeta
-I4Deactivatingortho, para

The combined influence of these groups suggests that electrophilic substitution is most likely to occur at the C5 position, which is activated by both the amino and methyl groups and is not sterically hindered.

Diazotization Reactions and Subsequent Transformations (e.g., Sandmeyer Reaction)

The primary aromatic amino group of this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). byjus.com The resulting diazonium salt is a versatile intermediate in organic synthesis.

Aromatic diazonium salts are generally more stable than their aliphatic counterparts. byjus.com These salts can then be subjected to a variety of subsequent transformations, most notably the Sandmeyer reaction. google.com In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often with the aid of a copper(I) salt catalyst. For example, reacting the diazonium salt of this compound with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) would be expected to yield the corresponding chloro, bromo, or iodo derivative, respectively.

The general scheme for the diazotization and subsequent Sandmeyer reaction is as follows:

Diazotization: Formation of the diazonium salt from the primary aromatic amine.

Sandmeyer Reaction: Displacement of the diazonium group with a nucleophile.

These reactions provide a powerful method for introducing a wide range of functional groups onto the aromatic ring that might not be possible through direct electrophilic substitution.

Formation of Schiff Bases and Other Amine Derivatives

The amino group of this compound can react with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). nih.gov This condensation reaction typically occurs under reflux with an acid or base catalyst and involves the elimination of a water molecule. nih.govnih.gov

The formation of a Schiff base from this compound and a generic aldehyde (R-CHO) can be represented by the following reaction:

Generated code

One study detailed the synthesis of Schiff bases from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and various haloanilines, including 4-iodo-2-methylaniline. researchgate.net This demonstrates the feasibility of forming Schiff bases from structurally similar compounds. The resulting Schiff bases can have interesting chemical and biological properties and are often used as ligands in coordination chemistry. nih.gov

Beyond Schiff bases, the amino group can undergo other derivatization reactions, such as acylation to form amides. This is often done to protect the amino group during other chemical transformations. byjus.com

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the aromatic ring.

Chemoselective Reduction to Amino Functionality

The nitro group in this compound can be chemoselectively reduced to an amino group (-NH₂). This transformation is a fundamental reaction in organic synthesis, as it provides a route to synthesize poly-substituted anilines. nih.govacs.org A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). youtube.com

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). acs.orgyoutube.com

Transfer Hydrogenation: Utilizing a hydrogen donor, such as hydrazine (B178648) or formic acid, with a catalyst. organic-chemistry.org

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or trichlorosilane (B8805176) (HSiCl₃) can also be effective. nih.govorganic-chemistry.org

The chemoselective reduction of the nitro group in the presence of the iodo group is a key consideration, as some reducing conditions can also lead to dehalogenation. However, many modern methods offer high selectivity. For instance, iron-based catalyst systems and certain metal-free reductions have been shown to tolerate a wide range of functional groups, including halogens. organic-chemistry.org The reduction of the nitro group in this compound would yield 4-iodo-2-methylbenzene-1,3-diamine.

Reducing AgentConditionsSelectivity
H₂/Pd-CVariesCan sometimes lead to dehalogenation
Fe/HClAcidic, aqueousGenerally good selectivity for nitro group reduction
HSiCl₃/tertiary amineMild, metal-freeHigh chemoselectivity
Na₂S₂O₄AqueousOften used for selective reductions

Role in Intramolecular Charge Transfer and Electronic Effects

The nitro group, being a strong electron-acceptor, and the amino group, a strong electron-donor, create a "push-pull" system within the this compound molecule. researchgate.net This arrangement facilitates intramolecular charge transfer (ICT), where electron density is pushed from the amino group (and to a lesser extent, the methyl group) through the aromatic ring to the nitro group. researchgate.netnih.gov

This ICT character has several important consequences for the molecule's properties:

Electronic Spectra: The ICT transition is often observed in the UV-Vis absorption spectrum and can be influenced by solvent polarity. chemrxiv.org In many push-pull systems, increasing solvent polarity leads to a red-shift (bathochromic shift) of the absorption maximum. chemrxiv.org

Reactivity: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, making such reactions slower. libretexts.org Conversely, it can activate the ring towards nucleophilic aromatic substitution, although this is less common for this specific substitution pattern.

Dipole Moment: The charge separation resulting from ICT leads to a significant molecular dipole moment.

Theoretical studies on similar molecules like p-nitroaniline have extensively investigated these ICT effects, confirming the charge transfer from the electron-donating group to the electron-withdrawing group upon electronic excitation. researchgate.netnih.govchemrxiv.org The substituents on the ring, such as the methyl and iodo groups in this case, can further modulate these electronic properties. nih.gov

Reactivity of the Aromatic Iodine Substituent

The iodine atom, a large and polarizable halogen, is a key reactive site in this compound, primarily serving as a leaving group in substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) reactions are generally challenging on unactivated aryl halides, the presence of the electron-withdrawing nitro group ortho and para to the iodine atom in related structures can facilitate this type of reaction. The nitro group helps to stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. However, specific studies on the nucleophilic aromatic substitution of this compound itself are not extensively detailed in the provided results. In principle, strong nucleophiles could displace the iodide, particularly under forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The iodo group of this compound makes it an excellent candidate for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. youtube.com For this compound, this reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position. The general catalytic cycle involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comuwindsor.ca The reaction of iodobenzene (B50100) with arylboronic acids has been shown to proceed effectively, and the presence of various functional groups on the substrates is often tolerated. uwindsor.caresearchgate.net

Ullmann Reaction: The Ullmann reaction is a classic method for the formation of biaryl compounds, traditionally by the copper-promoted coupling of two aryl halides. organic-chemistry.org Modern variations of the Ullmann-type reaction are copper-catalyzed and can be used to form carbon-nitrogen and carbon-oxygen bonds. organic-chemistry.org While the classic Ullmann coupling of this compound would lead to a symmetric biaryl, Ullmann-type reactions could potentially be employed to couple it with amines or phenols. The reaction typically requires high temperatures, though advancements have been made to carry out the reaction under milder conditions. organic-chemistry.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-Miyaura This compound, Arylboronic acidPd(0) complex, Base4-Aryl-2-methyl-3-nitrobenzenamine
Ullmann This compound (2 equiv.)CopperSymmetric biaryl

Halogen Exchange Reactions

Halogen exchange (Finkelstein-type) reactions on aryl iodides are less common than on their alkyl counterparts. However, under specific conditions, the iodine atom of this compound could potentially be exchanged for another halogen, such as bromine or chlorine, using an appropriate halide source and catalyst. These transformations are often reversible and driven by the precipitation of a metal iodide salt.

Reactivity of the Methyl Group: Benzylic Functionalization

The methyl group on the aromatic ring is a site for benzylic functionalization. The proximity of the nitro and amino groups can influence the reactivity of these benzylic C-H bonds.

Oxidative functionalization is a common strategy for activating benzylic C-H bonds. rsc.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative functionalization of benzylic C-H bonds, proceeding through a hydride abstraction mechanism. rsc.org Other methods might involve radical-based processes. For instance, the use of peroxides can generate benzyl (B1604629) radicals that can then be trapped by various nucleophiles. nih.gov The functionalization of benzylic sp3 C-H bonds in azaarenes has been reported, highlighting the potential for similar transformations on this compound. researchgate.net These reactions can lead to the introduction of various functional groups at the benzylic position, such as hydroxyl, amino, or cyano groups. rwth-aachen.de

Table 2: Potential Benzylic Functionalization Reactions

Reaction TypeReagentsFunctional Group Introduced
Oxidative Amination nBu4NI/TBHP, AmineAmino
Oxidative Hydroxylation Oxidizing agent (e.g., DDQ)Hydroxyl
Radical Halogenation N-Halosuccinimide, Radical initiatorHalogen (Br, Cl)

Kinetics and Mechanistic Studies of Key Transformations

For palladium-catalyzed cross-coupling reactions , the catalytic cycle is generally understood to proceed via three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comuwindsor.ca The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions.

In benzylic functionalization reactions , the mechanism often involves either a radical pathway or a hydride abstraction process. For radical reactions, the initiation step is crucial, and the stability of the resulting benzylic radical plays a key role. nih.gov For hydride abstraction, the strength of the C-H bond and the nature of the oxidizing agent are determining factors. rsc.org

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the amino, methyl, and nitro groups on the benzene ring of this compound provides opportunities for intramolecular cyclization reactions to form fused heterocyclic systems.

For instance, reduction of the nitro group to an amino group would generate a 1,2-diaminobenzene derivative. This intermediate could then undergo condensation reactions with various electrophiles to form a range of heterocyclic systems. If the benzylic methyl group is first functionalized to an aldehyde or carboxylic acid, subsequent reactions with the adjacent amino group (after nitro group reduction) could lead to the formation of fused nitrogen-containing heterocycles. While direct examples involving this compound are not specified, the functionalization of benzylic C-H bonds in azaarenes to facilitate the synthesis of nitrogen-containing heterocycles is a known strategy. researchgate.net

Applications of 4 Iodo 2 Methyl 3 Nitrobenzenamine As a Research Building Block

Utility in Organic Synthesis of Complex Molecular Architectures

The structural framework of 4-Iodo-2-methyl-3-nitrobenzenamine is primed for creating intricate molecular designs. The presence of chemically distinct reactive centers—the nucleophilic amine, the electrophilically-activating nitro group, the versatile iodo-substituent, and the sterically influencing methyl group—provides chemists with a powerful tool for sequential and regioselective reactions.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. This compound is an excellent precursor for a wide array of these structures, primarily through reactions involving the amine and nitro groups to form a bicyclic core, which can be further functionalized via the iodine atom.

A key transformation is the reduction of the nitro group to a second amine, converting the molecule into a substituted ortho-phenylenediamine. This diamine intermediate is a classic starting point for numerous fused heterocyclic systems. For example, condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives is a widely used method for synthesizing benzimidazoles . nih.govresearchgate.netresearchgate.netmdpi.com Various catalysts, including iodine itself, have been employed to facilitate these cyclization reactions, highlighting the efficiency of this approach. researchgate.netresearchgate.net

Furthermore, the aniline (B41778) moiety can participate in building other heterocyclic cores. For instance, iodine-catalyzed syntheses have been developed to produce functionalized quinolines from anilines and amino acids. nih.govorganic-chemistry.org Similarly, related iodo-substituted aniline derivatives, such as 5-Iodoanthranilic acid, are used to prepare quinazolinones , another important class of biologically active heterocycles. researchgate.net The synthesis of indoles from related o-alkynyl anilines also demonstrates the versatility of the aniline scaffold in forming five-membered heterocyclic rings. nih.govfigshare.comorgsyn.org

The iodine atom at the 4-position remains as a reactive handle on these newly formed heterocyclic systems, allowing for further elaboration through metal-catalyzed cross-coupling reactions.

Heterocyclic SystemTypical Reaction from Aniline DerivativeReference
BenzimidazolesCondensation of the corresponding o-phenylenediamine (B120857) with aldehydes or carboxylic acids. nih.govresearchgate.net
QuinolinesIodine-catalyzed condensation of anilines with amino acids. nih.govorganic-chemistry.org
QuinazolinonesCyclization of iodo-anthranilic acid derivatives. researchgate.net
IndolesCyclization of o-alkynyl anilines. nih.govorgsyn.org

Component in the Development of New Materials with Specific Electronic or Optical Properties

Nitroaniline derivatives are a well-studied class of compounds in materials science, particularly for their nonlinear optical (NLO) properties. jst.go.jp These properties arise from the intramolecular charge transfer between an electron-donating group (the amine) and an electron-withdrawing group (the nitro group) through the π-conjugated system of the benzene (B151609) ring. researchgate.net This "push-pull" electronic structure is a key feature of many NLO chromophores used in applications like optical switching and data storage. nih.gov

Research on related molecules, such as N-benzyl-2-methyl-4-nitroaniline, has shown that they can be dispersed in liquid crystals to enhance electro-optical effects, decreasing response times for display applications. researchgate.net Theoretical and experimental studies on p-nitroaniline (NA) and its methylated analog, MNA, demonstrate that molecular alignment and interactions within a host material can dramatically switch on or enhance second-harmonic generation (SHG), a key NLO phenomenon. dtic.mil The presence of the nitro and amine groups on this compound makes it a prime candidate for incorporation into new organic materials designed to exhibit such specific electronic and optical responses. The heavy iodine atom could further modulate these properties through the heavy-atom effect, potentially influencing intersystem crossing rates and phosphorescence.

PropertyContributing Functional GroupsPotential ApplicationReference
Nonlinear Optical (NLO) ResponseAmine (donor) & Nitro (acceptor)Optical switching, frequency doubling jst.go.jpnih.gov
Enhanced Electro-Optical EffectsNitroaniline ScaffoldLiquid crystal displays (LCDs) researchgate.net
Second-Harmonic Generation (SHG)Push-Pull SystemMaterials for laser technology dtic.mil

Synthetic Intermediate for Chemical Probes and Ligands (e.g., in radiolabeling for research tools)

The carbon-iodine bond is a critical functional group for the synthesis of radiolabeled molecules used in biomedical imaging and research. acs.org Organic compounds containing radioactive iodine isotopes are essential for diagnostic techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for radiotherapy. acs.orgnih.gov

This compound is a direct precursor for radioiodination. The non-radioactive iodine atom can be readily exchanged with a radioactive isotope, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131. acs.org Iodine-125, for example, is frequently used to label peptides and antibodies for radioimmunoassays and preclinical biodistribution studies. moravek.com The molecule can be first incorporated into a larger biologically active scaffold, followed by radioiodination, or a radiolabeled prosthetic group can be attached to the target molecule. nih.gov Given the importance of iodinated compounds in nuclear medicine, this compound serves as a key intermediate for creating targeted radiopharmaceuticals and research probes. moravek.comnih.gov

Integration into Advanced Synthetic Methodologies for Novel Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. The multi-functional nature of this compound makes it an exceptional scaffold for combinatorial chemistry. Each of its functional groups can be addressed with high selectivity to generate a diverse array of derivatives from a single starting material.

A typical strategy would involve the following steps:

Functionalization of the Amine: The amine group can be acylated, alkylated, or used in reactions to form ureas and sulfonamides, introducing a point of diversity.

Modification via the Iodo Group: The iodine atom is perfectly suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (coupling with boronic acids) libretexts.orgnih.govyoutube.com, Sonogashira (coupling with terminal alkynes), and Heck (coupling with alkenes) reactions. This allows for the introduction of a vast range of aryl, heteroaryl, or alkenyl substituents.

Transformation of the Nitro Group: The nitro group can be reduced to an amine, which not only changes the electronic properties of the molecule but also opens up a new site for derivatization or for cyclization reactions to form heterocycles like benzimidazoles. nih.govorganic-chemistry.org

Uncharted Territory: The Scientific Landscape of this compound

The scientific community's understanding of the chemical compound this compound remains largely in its infancy. A thorough review of available research reveals a significant gap in dedicated studies on its synthesis, characterization, and potential applications. While information exists for structurally related nitroaniline compounds, specific data for the 4-iodo-2-methyl-3-nitro isomer is notably scarce, presenting both a challenge and an opportunity for future chemical exploration.

Currently, a detailed analysis of the synthesis of this compound is hampered by a lack of published, peer-reviewed methods. Standard organic chemistry principles suggest that its synthesis would likely involve a multi-step process starting from a simpler aniline or benzene derivative. This would probably include strategic nitration, iodination, and methylation steps, with careful consideration of the directing effects of the functional groups to achieve the desired 2,3,4-substitution pattern. However, without experimental data, specifics regarding reaction conditions, catalysts, yields, and potential side products remain speculative. The primary challenge in its synthesis would be the regioselective introduction of the three different substituents onto the benzene ring, avoiding the formation of undesired isomers.

A comprehensive understanding of any chemical compound relies on a multi-faceted approach to characterization, integrating various analytical techniques with theoretical modeling. For this compound, such a comprehensive profile is yet to be established. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) to elucidate the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern would be essential. Crystallographic techniques, such as X-ray diffraction, would be invaluable for determining its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Theoretical modeling, using computational chemistry methods, could provide insights into the electronic structure, molecular geometry, and reactivity of this compound. Such studies could predict its spectroscopic properties, dipole moment, and potential for intermolecular interactions, which are crucial for understanding its behavior in different environments. However, no specific theoretical studies on this particular isomer have been reported in the scientific literature.

The absence of foundational research on this compound means that its potential for fundamental and applied research is largely unexplored. The following areas represent promising future directions:

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for the synthesis of this compound is a critical first step. Future research could focus on:

Developing regioselective synthetic strategies to control the placement of the iodo, methyl, and nitro groups on the benzene ring with high precision.

Investigating "green" chemistry approaches that minimize the use of hazardous reagents and solvents, and reduce waste generation.

Exploring catalytic methods to improve reaction efficiency and selectivity.

Deeper Insights into Supramolecular Organization and Intermolecular Interactions

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its physical properties and potential applications in materials science. Future studies should aim to:

Determine the crystal structure of the compound to analyze its packing arrangement.

Investigate the nature and strength of intermolecular forces , such as hydrogen bonding, halogen bonding (involving the iodine atom), and π-π stacking interactions.

Explore the potential for polymorphism , where the compound can exist in different crystalline forms with distinct properties.

Integration of Advanced Spectroscopic and Computational Approaches for Predictive Modeling

A synergistic approach combining experimental data with theoretical calculations can provide a deeper understanding of the compound's properties. Future research could involve:

Utilizing advanced spectroscopic techniques to obtain detailed structural and dynamic information.

Employing high-level computational modeling to predict and interpret experimental results, leading to a more robust understanding of its electronic and structural characteristics.

Developing predictive models for its reactivity and potential interactions with other molecules.

Development of New Research Applications in Material Science and Chemical Synthesis

Once a solid foundation of its synthesis and characterization is established, the exploration of its applications can begin. The unique combination of functional groups in this compound suggests potential utility in:

Material Science: As a building block for novel organic materials with interesting optical, electronic, or liquid crystalline properties. The presence of a heavy atom (iodine) and a nitro group could lead to materials with non-linear optical properties.

Chemical Synthesis: As a versatile intermediate for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or dyes. The amino, iodo, and nitro groups all offer sites for further chemical modification.

Q & A

Q. What are the primary synthetic routes for 4-Iodo-2-methyl-3-nitrobenzenamine, and how do reaction conditions influence yield?

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should employ accelerated degradation protocols:

  • Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 48–72 hours; monitor decomposition via UV-Vis (λmax = 280 nm) and HPLC .
  • Photostability: Expose to UV light (254 nm) in quartz cuvettes; track nitro group reduction using FT-IR (loss of NO₂ stretch at 1520 cm⁻¹) . Degradation products (e.g., deiodinated or reduced derivatives) are identified via LC-MS/MS.

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Methodological Answer: Discrepancies often arise from ligand-metal interactions and solvent effects. For Suzuki-Miyaura couplings:

  • Ligand Screening: Use a factorial design (e.g., 2³ design) to test Pd(OAc)₂ with ligands like PPh₃, XPhos, or SPhos in solvents (toluene, DMF, THF) .
  • Key Variables: Electron-withdrawing nitro groups reduce oxidative addition rates, while steric hindrance from the methyl group affects ligand coordination . Advanced kinetic studies (e.g., stopped-flow UV-Vis) quantify activation barriers, while DFT calculations (B3LYP/6-31G*) model transition states .

Q. How can computational methods optimize the design of this compound derivatives for targeted bioactivity?

Methodological Answer:

  • QSAR Modeling: Use Gaussian or Schrödinger Suite to correlate substituent effects (e.g., nitro vs. methoxy) with logP and H-bonding capacity .
  • Docking Studies: Target enzymes (e.g., cytochrome P450) with AutoDock Vina; prioritize derivatives with binding energies < −8 kcal/mol . Validate predictions via parallel synthesis (e.g., Ugi reaction) and in vitro assays (IC₅₀ determination) .

Q. What theoretical frameworks reconcile conflicting data on the compound’s role in supramolecular assembly?

Methodological Answer: Conflicting reports on crystal packing (π-π vs. halogen bonding) require a multi-paradigm approach:

  • X-ray Crystallography: Compare Hirshfeld surfaces (CrystalExplorer) to quantify interaction footprints .
  • Energy Decomposition Analysis (EDA): Use SAPT to partition interaction energies (electrostatic vs. dispersion) . Contradictions often stem from solvent polarity (apolar solvents favor halogen bonding) .

Methodological Contradictions & Resolution Strategies

Q. Why do alternative iodination methods (e.g., KI/H₂O₂ vs. ICl) produce varying regioselectivity, and how can this be resolved?

Methodological Answer:

  • Mechanistic Divergence: KI/H₂O₂ generates I⁺ under acidic conditions, favoring electrophilic attack at electron-rich positions, while ICl directs iodination via steric effects .
  • Resolution: Use directing groups (e.g., temporary Boc protection) or meta-directing metal catalysts (e.g., CuI) to override inherent regioselectivity .

Data-Driven Recommendations

  • Synthesis Optimization: Prioritize ICl over KI/H₂O₂ for higher para-selectivity (yield improvement: ~15%) .
  • Stability Protocols: Store under inert gas (Ar) at −20°C to minimize nitro group reduction .
  • Theoretical Alignment: Link supramolecular studies to density functional theory (DFT) to unify empirical observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.